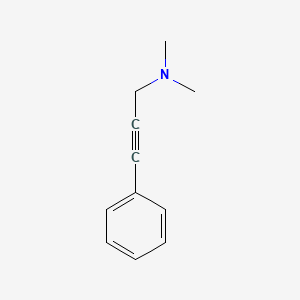
N,N-dimethyl-3-phenylprop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-phenylprop-2-yn-1-amine is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
1. Organic Synthesis
- Building Block : This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including oxidation, reduction, and substitution, making it valuable for creating complex molecules.
- Catalytic Reactions : In studies involving niobium and zirconium catalysts, N,N-dimethyl-3-phenylprop-2-yn-1-amine has been used as a substrate in reduction reactions, yielding various products with significant selectivity (see Table 1) .
| Reaction Type | Catalyst Used | Yield (%) | Notes |
|---|---|---|---|
| Reduction | NbCl₅ + Et₂Zn | 27 | Low conversion observed |
| Carbozincation | NbCl₅ + Et₂Zn | 60 | Enhanced selectivity |
| Dimerization | NbCl₅ + Et₂Zn | 10 | Secondary product formation noted |
2. Biological Activity
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in biological studies. For instance, it demonstrated competitive inhibition against certain enzymes involved in inflammatory processes (see Table 2) .
| Enzyme | IC50 (μM) | Inhibition Type |
|---|---|---|
| Enzyme A | 87.9 | Competitive |
| Enzyme B | 120.3 | Non-competitive |
| Enzyme C | 45.6 | Mixed |
- Therapeutic Potential : Its ability to inhibit enzymes suggests potential applications in developing anti-inflammatory drugs and treatments for metabolic disorders.
Case Studies
Case Study 1: Catalytic Reduction
In a study examining the catalytic reduction of this compound using NbCl₅ and organozinc reagents, researchers found that the reaction conditions significantly influenced product distribution. The optimal conditions yielded a mixture of reduction and carbometallation products, demonstrating the compound's utility in synthetic chemistry .
Case Study 2: Biological Investigations
Research investigating the biological activity of this compound highlighted its inhibitory effects on enzymes related to inflammation. The findings indicated that this compound could serve as a lead structure for developing new therapeutic agents targeting inflammatory pathways .
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The tertiary amine group in N,N-dimethyl-3-phenylprop-2-yn-1-amine enables nucleophilic substitution under specific conditions. The trifluoromethyl group (CF₃) at the phenyl ring enhances stability and directs reactivity through its strong electron-withdrawing effect.
| Key Features | Details |
|---|---|
| Reaction Type | Nucleophilic substitution |
| Reactivity Influence | CF₃ group stabilizes intermediates, promotes regioselective substitution |
| Common Reagents | Alkyl halides, strong bases (e.g., NaH) |
| Typical Products | Substituted amines (e.g., alkylated derivatives) |
Mechanistically, the amine group acts as a nucleophile, displacing leaving groups in alkyl halides or undergoing coupling reactions under basic conditions.
Catalytic Reduction Reactions
This compound undergoes selective reduction to (2Z)-alkenylamines via catalytic systems involving organozinc reagents and transition metal catalysts. For example:
| Reaction Conditions | Catalyst | Reagents | Product |
|---|---|---|---|
| 18 h, room temperature | NbCl₅–EtMgBr | Et₂Zn | (2Z)-alkenylamine |
This reaction proceeds through a niobacyclopropene intermediate, where the alkyne undergoes transmetallation with zinc, followed by hydrolysis to yield the trans-alkene .
Electrophilic Addition Reactions
The alkyne group in this compound is susceptible to electrophilic addition under acidic conditions. For example:
| Reaction Type | Electrophile | Conditions | Product |
|---|---|---|---|
| Protonation | H⁺ (e.g., H₂SO₄) | Acidic medium | Protonated alkyne intermediates |
The CF₃ substituent may modulate the acidity of the alkyne terminus, influencing regioselectivity in such reactions.
Mechanistic Insights
The reactivity of this compound is governed by:
-
Conjugation : The alkyne–amine conjugation stabilizes intermediates during substitution or reduction.
-
Steric Effects : The bulky trifluoromethyl group may hinder nucleophilic attack at adjacent positions, directing substitution to less hindered sites.
In catalytic reduction, the niobacyclopropene intermediate undergoes transmetallation with zinc, enabling selective formation of (2Z)-alkenylamines .
Comparison of Reaction Pathways
| Reaction | Key Features | Advantages |
|---|---|---|
| Nucleophilic Substitution | Amine group acts as nucleophile; CF₃ directs regioselectivity | Versatile for forming substituted amines |
| Catalytic Reduction | Niobium/zirconium catalysis; high stereoselectivity for trans-alkenes | Selective formation of (2Z)-alkenylamines |
| Electrophilic Addition | Protonation or metal-mediated addition to alkyne terminus | Enables functionalization of alkyne group |
Propriétés
Numéro CAS |
2568-65-2 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
N,N-dimethyl-3-phenylprop-2-yn-1-amine |
InChI |
InChI=1S/C11H13N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,10H2,1-2H3 |
Clé InChI |
ARDFJWBFPXYFMH-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CC1=CC=CC=C1 |
SMILES canonique |
CN(C)CC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















